{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the Mannich reaction . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Chemical Reactions Analysis
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Novel synthesis methods for derivatives involving piperazine compounds have been explored. For instance, Bektaş et al. (2007) demonstrated the synthesis of Mannich base derivatives using morpholine or methyl piperazine as amine components, which were then evaluated for their antimicrobial activities (Bektaş et al., 2007).
- Luminescent Properties : Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, focusing on their fluorescence spectra and photo-induced electron transfer properties (Gan et al., 2003).
Biological Applications
- Antimicrobial and Anticancer Activities : Several studies have explored the antimicrobial and potential anticancer properties of piperazine derivatives. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
- CO2 Capture : In environmental applications, Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture, highlighting its thermal degradation resistance and potential for energy savings in CO2 capture processes (Freeman et al., 2010).
Pharmacological Research
- Selective Agonist Activity : Research by Heinrich et al. (2004) focused on developing selective 5-HT(1A) agonists using piperazine derivatives for potential use in mood disorder treatments (Heinrich et al., 2004).
- Drug Metabolism Prevention : Rawal et al. (2008) explored strategies to prevent N-acetyltransferase-mediated metabolism in piperazine-containing compounds, which is crucial for drug development (Rawal et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)14(2)12-18/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPCTTOUYAGCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCCN)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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